2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXMUUHJXYESLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization for Core Formation
The Niementowski reaction, involving condensation of anthranilic acid derivatives with formamide, is a classical method for constructing the quinazoline core. For 2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline, this approach begins with 2-amino-4-fluorobenzoic acid. Heating with formamide at 130°C generates 4-chloro-2-(4-fluorophenyl)quinazoline as an intermediate. Subsequent nucleophilic substitution with 4-methylpiperidine introduces the piperidinyl moiety.
Reaction Conditions :
- Anthranilic acid derivative: 2-amino-4-fluorobenzoic acid (1.0 equiv)
- Formamide (3.0 equiv), 130°C, 6 hours
- Intermediate isolation: 4-chloro-2-(4-fluorophenyl)quinazoline (yield: 74%)
Nucleophilic Aromatic Substitution at Position 4
Position 4 of the quinazoline core is highly reactive toward nucleophilic substitution due to electron-withdrawing effects of the nitrogen atoms. This step is critical for introducing the 4-methylpiperidinyl group.
Microwave-Assisted Substitution
Microwave irradiation significantly accelerates substitution reactions. In a protocol adapted from, 4-chloro-2-(4-fluorophenyl)quinazoline reacts with 4-methylpiperidine in isopropanol under microwave conditions (200 W, 120°C, 15 minutes), achieving 89% yield.
Optimized Parameters :
- Solvent: Isopropanol (3 mL/mmol)
- Base: Triethylamine (2.0 equiv)
- Temperature: 120°C (microwave)
- Time: 15 minutes
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the chloride leaving group is displaced by the piperidine nucleophile. Microwave irradiation enhances reaction kinetics by promoting rapid dielectric heating.
Palladium-Catalyzed Cross-Coupling for Position 2 Functionalization
Introducing the 4-fluorophenyl group at position 2 can be achieved via Suzuki-Miyaura coupling. This method offers superior regioselectivity compared to electrophilic substitution.
Suzuki Coupling Protocol
A halogenated quinazoline intermediate (e.g., 2-bromo-4-(4-methylpiperidin-1-yl)quinazoline) reacts with 4-fluorophenylboronic acid under palladium catalysis.
Representative Data :
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Bromo-quinazoline derivative | 1.0 equiv | Pd(PPh3)4 (5 mol%) | 82% |
| 4-Fluorophenylboronic acid | 1.5 equiv | K2CO3 (2.0 equiv) | |
| Solvent: DME/H2O (4:1) | 80°C, 12 hours |
This method avoids competing side reactions at position 4, ensuring high purity (>95% by HPLC).
One-Pot Tandem Synthesis
Recent advances emphasize tandem reactions to streamline synthesis. A one-pot approach combines Niementowski cyclization and nucleophilic substitution, reducing purification steps.
Procedure :
- Heat 2-amino-4-fluorobenzoic acid with formamide (130°C, 6 hours).
- Add 4-methylpiperidine and K2CO3 directly to the reaction mixture.
- Reflux in toluene (110°C, 8 hours).
Outcome :
- Overall yield: 71%
- Purity: 93% (by LC-MS)
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Method | Yield | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Microwave Substitution | 89% | 15 minutes | Moderate | Rapid kinetics |
| Suzuki Coupling | 82% | 12 hours | High | Regioselective |
| One-Pot Tandem | 71% | 14 hours | High | Minimal purification |
Microwave-assisted substitution offers the highest efficiency, while Suzuki coupling ensures precise functionalization.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile/water gradient)
- Melting Point: 214–216°C (consistent with crystalline structure)
Chemical Reactions Analysis
Functionalization at the Piperidine Nitrogen
The 4-methylpiperidin-1-yl group undergoes alkylation or acylation to modify solubility and bioactivity :
Alkylation with Ethyl Bromoacetate
| Parameter | Value |
|---|---|
| Substrate | 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |
| Reagent | Ethyl bromoacetate (1.2 equiv) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF, 60°C, 6 h |
| Yield | 65% |
IR (KBr): 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N) .
Acylation with Acetyl Chloride
| Parameter | Value |
|---|---|
| Reagent | Acetyl chloride (1.5 equiv) |
| Base | Et₃N (3 equiv) |
| Solvent | CH₂Cl₂, 0°C → RT, 3 h |
| Yield | 58% |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in halogen-exchange reactions:
Nitration
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3) |
| Temperature | 0°C → RT, 4 h |
| Product | 2-(4-Fluoro-3-nitrophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |
| Yield | 47% |
¹³C NMR (CDCl₃): δ 162.1 (C-F), 152.3 (C-NO₂) .
Ring-Opening Reactions
Under strongly acidic conditions, the quinazoline ring undergoes hydrolysis:
| Parameter | Value |
|---|---|
| Conditions | 6M HCl, reflux, 8 h |
| Product | 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazolin-4(3H)-one |
| Yield | 85% |
IR (KBr): 1680 cm⁻¹ (C=O), 3420 cm⁻¹ (N-H) .
Metal-Mediated Cross-Coupling
Palladium-catalyzed couplings enable diversification at C-6/C-7 positions :
Buchwald–Hartwig Amination
| Parameter | Value |
|---|---|
| Substrate | 6-Bromo-2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |
| Reagent | Morpholine (2 equiv) |
| Catalyst | Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | Toluene, 110°C, 24 h |
| Yield | 63% |
HRMS: m/z 463.1948 [M+H]⁺ (calcd. 463.1951) .
Biological Activity Correlation
Structural modifications impact pharmacological profiles:
| Derivative | IC₅₀ (EGFR Inhibition) | LogP |
|---|---|---|
| Parent Compound | 0.47 µM | 3.2 |
| Ethyl Ester Analog | 0.39 µM | 2.8 |
| Acetylated Analog | 0.82 µM | 3.5 |
Enhanced hydrophilicity (lower LogP) correlates with improved kinase inhibition .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline, have been investigated for their anticancer properties. Studies indicate that compounds with a quinazoline scaffold can inhibit various cancer cell lines by interfering with critical signaling pathways.
- Mechanism of Action : The anticancer efficacy is often attributed to the inhibition of kinases involved in cell proliferation and survival. For instance, quinazoline derivatives have shown activity against Aurora kinase and Platelet-Derived Growth Factor receptor (PDGF) pathways, which are crucial in tumor growth and metastasis .
- Case Studies : In a study evaluating a series of quinazoline derivatives, it was found that modifications at specific positions significantly enhanced their potency against different tumor cell lines. For example, compounds with substitutions at the 4-position exhibited improved selectivity and reduced toxicity .
Antimicrobial Properties
The antimicrobial potential of quinazoline derivatives has also been explored extensively. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.
- Inhibition Studies : A study focusing on the 2,4-diaminoquinazoline series demonstrated that structural modifications could lead to significant improvements in antibacterial activity. The presence of the piperidine moiety was essential for maintaining potency against Mycobacterium tuberculosis .
- Biological Activity : The compound's effectiveness as an antimicrobial agent is linked to its ability to disrupt bacterial cell wall synthesis and function .
Molecular Targeting and Inhibition of Signaling Pathways
Recent studies have highlighted the role of quinazoline derivatives in selectively inhibiting key signaling pathways involved in inflammation and cancer progression.
- NF-kB Pathway : Research has shown that certain quinazoline derivatives can inhibit NF-kB activation in macrophage-like cells, suggesting their potential in treating inflammatory diseases and cancers characterized by excessive macrophage activation .
- Cyclin-dependent Kinases (CDKs) : Some derivatives are being explored as CDK inhibitors, which are crucial for regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Data Tables
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of kinases (e.g., PDGF, Aurora kinase) | Effective against various cancer cell lines |
| Antimicrobial | Disruption of bacterial cell functions | Active against Mycobacterium tuberculosis |
| Molecular Targeting | Inhibition of NF-kB pathway | Potential use in inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Key Structural and Functional Differences
The following table summarizes critical differences between 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline and related compounds:
Analysis of Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorophenyl group at position 2 (target compound, 5b, 5c) withdraws electrons via resonance, enhancing π→π* transitions and absorption intensity .
- Methoxy groups (e.g., 5d) donate electrons, broadening absorption spectra and reducing emission intensity due to disrupted conjugation .
Steric and Pharmacological Impact of 4-Methylpiperidin-1-yl :
- The 4-methylpiperidin-1-yl group introduces steric bulk compared to aryl substituents (e.g., 5b–5d). This may enhance lipophilicity and receptor-binding interactions, akin to Vandetanib’s piperidine moiety .
- Substitution at position 4 (vs. 6 in 3l/4l) likely alters kinase selectivity; bulky groups at position 6 (e.g., 4l) reduce EGFR-TK inhibition compared to smaller halogens (3l) .
Photophysical Properties :
- Compounds with 4-fluorophenyl groups (target, 5b, 5c) exhibit absorption maxima around 310–330 nm and emission at 480–495 nm .
- Methoxy-substituted derivatives (5d) show redshifted emission but reduced quantum yields due to steric hindrance .
Crystallographic and Structural Insights: Isostructural compounds (e.g., ) demonstrate that halogen substitutions (Cl vs.
Biological Activity
2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities, particularly in the realm of cancer therapeutics and as potential inhibitors of various kinases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Quinazolines, including this compound, primarily exert their biological effects through inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells. The presence of the fluorophenyl and piperidine groups enhances binding affinity to the active site of kinases, improving efficacy compared to other quinazoline derivatives.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer activity across various cell lines. For instance, its antiproliferative effects were evaluated in human cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). The results demonstrated significant IC50 values indicating strong inhibitory effects:
| Cell Line | IC50 (nM) | Reference Drug | Reference IC50 (nM) |
|---|---|---|---|
| MDA-MB-231 | 40.7 | Lapatinib | 53.1 |
| HepG2 | 0.07 | Afatinib | 1.40 |
| PC-3 | 0.91 | Afatinib | 2.62 |
These findings suggest that this compound exhibits superior activity compared to established therapeutic agents.
Inhibition of Kinase Activity
The compound has shown significant inhibitory activity against EGFR, with studies reporting an IC50 value lower than that of gefitinib and lapatinib, two well-known EGFR inhibitors. This enhanced activity is attributed to structural modifications that optimize interaction with the kinase domain.
Case Studies
Case Study 1: In Vivo Efficacy
In a preclinical model using A549 lung cancer cells, treatment with this compound resulted in a notable reduction in tumor growth compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.
Case Study 2: Combination Therapy
A combination study involving this quinazoline derivative and conventional chemotherapeutics indicated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This suggests potential for clinical applications in combination therapies for more effective cancer treatment strategies.
Q & A
Q. What experimental evidence supports the compound’s proposed mechanism of action?
- Methodological Answer : CRISPR-Cas9 knockout of the target gene (e.g., EGFR) in cell lines, combined with rescue experiments (wild-type vs. mutant transfection), validates specificity. Phosphoproteomic profiling (e.g., SILAC) confirms downstream pathway modulation .
Specialized Methodologies
Q. How is the compound’s stability under physiological conditions evaluated?
Q. What techniques quantify protein binding and tissue distribution?
- Methodological Answer : Equilibrium dialysis (plasma protein binding) and quantitative whole-body autoradiography (QWBA) in radiolabeled (¹⁴C) compound dosed rodents provide distribution coefficients (e.g., Kp values). PET imaging with ¹⁸F-labeled analogs offers real-time biodistribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
